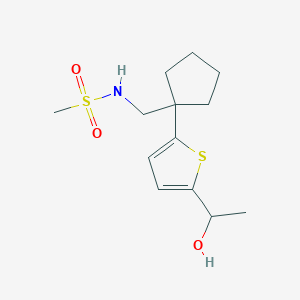

![molecular formula C17H16N2O B2484410 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881042-12-2](/img/structure/B2484410.png)

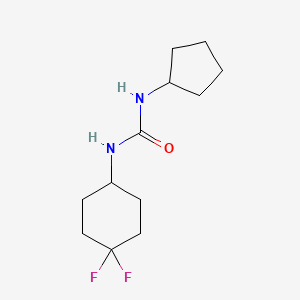

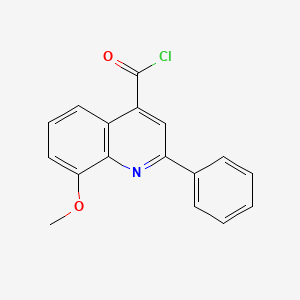

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, often involves multistep reactions starting from basic heterocyclic amines such as 2-aminopyridine. These processes can include condensation reactions with carbonitriles, ketones, and other carbonyl compounds (Perandones & Soto, 1997). Another method involves a "water-mediated" hydroamination and silver-catalyzed aminooxygenation, producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridine family showcases interesting features such as aromaticity and potential for hydrogen bonding, contributing to their reactivity and interaction with various substituents. The presence of dimethylphenyl and methyl groups influences the electron distribution and resonance within the molecule, affecting its chemical behavior and spectral properties.

Chemical Reactions and Properties

Compounds like 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde participate in various chemical reactions, including condensation with active methylene moieties to form fluorescent molecular rotors (FMRs). These reactions are influenced by the substitution pattern on the imidazo[1,2-a]pyridine ring, affecting the absorption properties and potential for resonance within the molecule (Jadhav & Sekar, 2017).

科学的研究の応用

Chemical Properties and Ligand Applications

A review of the chemistry and properties of related compounds, specifically 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights their various chemical forms and extensive applications in the field of coordination chemistry. The compounds exhibit a range of properties including spectroscopic attributes, structures, magnetic properties, and biological and electrochemical activities. These insights suggest potential areas of investigation for analogues like 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, especially in creating complex compounds and exploring their diverse properties (Boča, Jameson, & Linert, 2011).

Biological Interactions and Effects

The metabolic processing and carcinogenicity of heterocyclic amines, which are structurally related to 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, have been studied extensively in nonhuman primates. Compounds such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have shown genotoxicity and carcinogenicity in various organs, including the liver, kidney, and heart, due to the formation of DNA adducts. These findings can provide a foundation for understanding the possible biological interactions of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde in living organisms (Adamson et al., 1990).

Pharmaceutical and Therapeutic Potentials

The research on benzimidazole derivatives, including those with substituted pyrid-2-yl moieties, has indicated potential anti-inflammatory and anti-ulcerogenic properties. These compounds have been shown to be effective in reducing inflammation and providing protection against gastric mucosa damage, suggesting possible therapeutic applications. The structural similarity and functional groups of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde might open pathways for its use in therapeutic settings, potentially offering dual anti-inflammatory and gastroprotective effects (El-Nezhawy et al., 2013).

Optoelectronic Applications

Quinazolines and pyrimidines, structurally similar to the compound of interest, have seen significant applications in the field of optoelectronics, including the development of luminescent materials, electronic devices, and sensors. The ability to incorporate such heterocyclic compounds into π-extended conjugated systems has proven valuable in fabricating materials for organic light-emitting diodes (OLEDs) and as potential structures for nonlinear optical materials. This suggests that 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde could potentially be utilized in the creation of novel optoelectronic materials due to its similar structural properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

作用機序

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as radical reactions .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .

特性

IUPAC Name |

2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-6-7-14(9-13(11)3)16-15(10-20)19-8-4-5-12(2)17(19)18-16/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNQOYDMBXGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

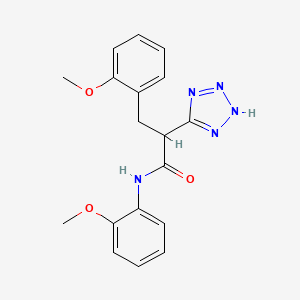

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)

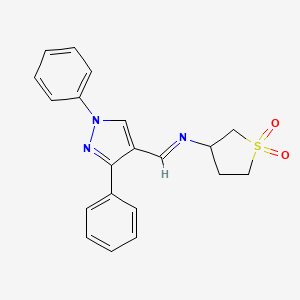

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2484336.png)

![8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2484338.png)

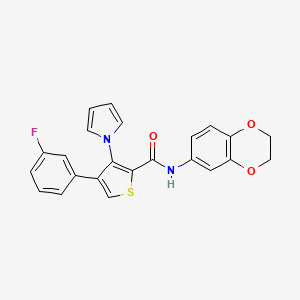

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2484340.png)